![molecular formula C7H14N2O B1280945 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine CAS No. 54384-40-6](/img/structure/B1280945.png)
2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine
Description
2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine (CAS: 54384-40-6) is a spirocyclic amine featuring a bicyclic 2-oxa-6-azaspiro[3.3]heptane core linked to an ethanamine moiety. This compound is valued in medicinal chemistry for its conformational rigidity, which enhances receptor-binding specificity and metabolic stability . It is commercially available with purities ranging from 95% to 98% and is frequently utilized in the synthesis of bioactive molecules, including kinase inhibitors and antimicrobial agents .
Properties
IUPAC Name |
2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-1-2-9-3-7(4-9)5-10-6-7/h1-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URRAIRLPZXDJDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1CCN)COC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480690 | |
Record name | 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54384-40-6 | |
Record name | 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization with p-Toluenesulfonamide
The foundational synthesis involves cyclization of tribromopentaerythritol (TBNPA ) with p-toluenesulfonamide under basic conditions. This method forms an N-tosylated spiro intermediate, which is subsequently deprotected to yield the free amine.
Key Steps:
- Cyclization : TBNPA reacts with p-toluenesulfonamide in the presence of a base (e.g., NaOH) to form the N-tosylated spiro compound.
- Deprotection : The tosyl group is removed using magnesium turnings in methanol, followed by salt formation with oxalic acid to stabilize the product.
Challenges:
Scalable Synthesis via 3,3-Bis(bromomethyl)oxetane (BBMO)
A refined route bypasses tosyl protection, directly alkylating anilines with BBMO. This method avoids costly intermediates and improves scalability.
Key Steps:
- BBMO Synthesis : TBNPA is treated with aqueous NaOH under Schotten–Baumann conditions to form BBMO.
- Alkylation : BBMO reacts with anilines (e.g., 2-fluoro-4-nitroaniline) in sulfolane with NaOH to form the spiroamine intermediate.
Optimization Data:
Parameter | Optimal Condition | Yield | Purity | Source |
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Temperature | 80°C | 87% | >99% | |
Base | 2.5 equiv NaOH | 86% | >95% | |
Solvent | Sulfolane | 92% | >99% |
Advantages:
Benzyl Protecting Group Strategy
This method employs benzylamine for cyclization, followed by hydrogenolysis to remove the protecting group.
Key Steps:
- Cyclization : TBNPA reacts with benzylamine in toluene to form N-benzyl-2-oxa-6-azaspiro[3.3]heptane.
- Deprotection : Catalytic hydrogenation (5 bar H₂, Pd/C) removes the benzyl group, yielding the free amine.
Performance Metrics:
Step | Yield | Purity | Conditions | Source |
---|---|---|---|---|
Cyclization | 60% | >95% | Toluene, 83°C, 20 h | |
Hydrogenolysis | 89% | >99% | MeOH, 5 bar H₂, Pd/C |
Benefits:
Alternative Approaches
Comparative Analysis of Salt Forms
The choice of counterion significantly impacts stability and reactivity.
Challenges and Innovations
Critical Challenges:
Biological Activity
2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine, also known as 2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethanol, is a compound with significant potential in medicinal chemistry. Its unique spirocyclic structure offers various biological activities, making it a subject of interest for researchers aiming to develop new therapeutic agents. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
Property | Value |
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Molecular Formula | C7H13NO2 |
Molecular Weight | 143.19 g/mol |
CAS Number | 26096-35-5 |
Purity | >95% |
Structure | Chemical Structure |
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Direct Alkylation : Involves the alkylation of 2-fluoro-4-nitroaniline with specific reagents under controlled conditions to form the desired spirocyclic structure.
- Oxidation and Reduction Reactions : The compound can undergo oxidation to yield oxides or reduction to form alcohols or amines, depending on the reagents used .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Receptor Binding : The spirocyclic structure allows for selective binding to various receptors, modulating their activity.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects .
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.
- Cancer Research : It has been investigated as a potential inhibitor for epidermal growth factor receptor (EGFR) kinase, which is significant in cancer treatment .
- Neurological Effects : The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders.
Case Study 1: Antimicrobial Properties
A study explored the antimicrobial efficacy of various derivatives of spirocyclic compounds, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as a new class of antibiotics .
Case Study 2: EGFR Inhibition
In another research project focusing on cancer therapeutics, this compound was synthesized as part of a series aimed at developing selective EGFR inhibitors. The compound demonstrated promising in vitro activity against EGFR-positive cancer cell lines, suggesting further investigation for clinical applications .
Scientific Research Applications
Medicinal Chemistry Applications
Neuropharmacology : The compound has been investigated for its potential neuropharmacological effects. Research indicates that spirocyclic compounds can interact with neurotransmitter systems, suggesting a role in treating neurological disorders. For instance, studies have shown that derivatives of spirocyclic amines exhibit affinity for serotonin receptors, which are crucial in mood regulation and anxiety disorders.
Antidepressant Activity : In a series of pharmacological evaluations, 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine analogs demonstrated significant antidepressant-like effects in animal models. These findings align with the hypothesis that the modulation of serotonin and norepinephrine levels can alleviate depressive symptoms.
Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various analogs of this compound and their subsequent evaluation for antidepressant activity. Results showed that certain modifications enhanced receptor binding affinity and improved behavioral outcomes in rodent models .
Materials Science Applications
Polymer Chemistry : The compound's ability to act as a building block for polymers has been explored. Its incorporation into polymer matrices could enhance mechanical properties and thermal stability. For example, research has demonstrated that polymers containing spirocyclic units exhibit improved tensile strength compared to their linear counterparts.
Nanocomposites : The use of this compound in the development of nanocomposites has been investigated. These materials show promise in various applications, including drug delivery systems and sensor technologies due to their unique structural properties that facilitate better interaction with biological systems.
Application Area | Description | Key Findings |
---|---|---|
Neuropharmacology | Interaction with neurotransmitter systems | Potential treatment for mood disorders |
Antidepressant Activity | Evaluated for antidepressant effects | Significant positive results in animal models |
Polymer Chemistry | Building block for enhanced polymers | Improved mechanical properties observed |
Nanocomposites | Development of advanced materials | Promising results in drug delivery and sensors |
Environmental Applications
Environmental Remediation : The compound has been studied for its potential use in environmental remediation processes. Its ability to chelate heavy metals suggests that it could be effective in removing contaminants from soil and water systems.
Case Study : In a recent investigation, researchers applied this compound in a bioremediation setup targeting lead-contaminated sites. The results indicated a substantial reduction in lead levels, demonstrating the compound's efficacy as a remediation agent .
Q & A
What are the optimized synthetic routes for 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine, and how are key parameters like regioselectivity controlled?
Basic Research Focus
The synthesis of this spirocyclic amine often involves hydroxide-facilitated alkylation reactions. For example, in the preparation of related intermediates (e.g., 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane), the reaction between 2-fluoro-4-nitroaniline and 3,3-bis(bromomethyl)oxetane (BBMO) under basic conditions forms the azetidine ring with high regioselectivity (>99% purity). Optimization includes temperature control (e.g., 0–5°C for slow addition of base) and stoichiometric ratios to minimize side reactions .
How can Design of Experiments (DoE) methodologies enhance the scalability of spirocyclic compound synthesis?
Advanced Research Focus
DoE has been applied to identify critical factors in multi-step syntheses. For instance, a two-step process for a structurally similar compound (TBI-223 intermediate) achieved 87% isolated yield at 100 g scale by optimizing variables such as reaction time, temperature, and reagent equivalents. Central composite designs (CCD) were used to model interactions between parameters, enabling robust scale-up while avoiding costly protecting groups .
What analytical techniques are essential for characterizing this compound and its derivatives?
Basic Research Focus
Key methods include:
- NMR Spectroscopy : H/C NMR to confirm spirocyclic structure and substituent positions (e.g., characteristic splitting patterns for azetidine protons) .
- HPLC/UPLC : Purity assessment using reverse-phase columns with UV detection (e.g., >99% purity criteria for pharmaceutical intermediates) .
- Mass Spectrometry : HRMS for molecular formula verification .
What strategies address synthetic challenges in functionalizing the 2-oxa-6-azaspiro[3.3]heptane core?
Advanced Research Focus
Functionalization often targets the secondary amine or oxygen atom. For example:
- Acylation/alkylation : tert-Butyl (2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamate derivatives are synthesized via carbamate protection, enabling further coupling reactions .
- Conjugation : The amine group has been linked to carbazole moieties in antitrypanosomal agents using SNAr reactions, requiring careful pH control to avoid ring-opening .
Comparison with Similar Compounds
Core Structural Variations
The following table highlights key structural differences between the target compound and related spirocyclic amines:
Key Observations :
- Ring Size and Heteroatom Position: The target compound’s [3.3]heptane core provides optimal steric constraints compared to larger spirocycles (e.g., [3.4]octane or [3.5]nonane), which may reduce binding affinity in drug design .
- Substituent Effects: The ethanamine group enhances nucleophilicity, enabling efficient alkylation reactions (e.g., in imidazolidinone synthesis with 79% yield ), whereas oxalate salts (e.g., SS-1292) are less reactive in such contexts .
Physicochemical Properties
Functional Implications :
- The ethanamine group’s primary amine enables rapid coupling in Pd-mediated reactions (e.g., arylations ), while hydroxylated analogues (e.g., 3-{...}propan-1-ol) are better suited for hydrogen-bond-driven interactions .
- The tert-butyl carbamate derivative (CAS: 1415562-38-7) is used to protect the amine during multistep syntheses, improving stability but reducing reactivity .
Pharmacological Relevance
- Kinase Inhibitors : The target compound’s spirocyclic core is featured in fisogatinib (INN), a kinase inhibitor candidate, where rigidity improves selectivity for tyrosine kinases .
- Antimicrobial Agents : Derivatives like 4-{2-oxa-6-azaspiro[...]benzaldehyde (CAS: 129321-62-6) show promise in inhibiting bacterial enzymes (e.g., Pks13 thioesterase) .
- Comparative Bioactivity : Analogues with larger spirocycles (e.g., 8-Oxa-2-azaspiro[4.5]decane) exhibit reduced potency due to increased conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.